Melting Point Elevation: 57 °C Higher Than Closest Regioisomer Enables Superior Purification
The 3-fluoro-5-(trifluoromethyl) substitution pattern produces a melting point (109–112 °C) that is approximately 57 °C higher than that of its nearest regioisomer, 4-fluoro-3-(trifluoromethyl)phenylacetic acid (mp 51–55 °C ). This large thermal stability gap is attributable to more efficient crystal packing in the 3,5-disubstituted isomer, which promotes stronger intermolecular interactions. For comparison, the 2-fluoro-5-(trifluoromethyl) regioisomer (mp 107–109 °C) approaches the target but remains a positional isomer with distinct electronic properties [1]. The elevated melting point enables recrystallization from common organic solvents at ambient or near-ambient temperatures, reduces handling losses during filtration and drying, and simplifies storage logistics at room temperature without refrigeration requirements .
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 109–112 °C (lit.) |
| Comparator Or Baseline | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid (CAS 220227-47-4): 51–55 °C (lit.); 3-Fluorophenylacetic acid (CAS 331-25-9): 42–49 °C; 3-(Trifluoromethyl)phenylacetic acid (CAS 351-35-9): 76–79 °C |
| Quantified Difference | Δmp ≈ +57 °C vs. 4-F-3-CF₃ regioisomer; Δmp ≈ +63 °C vs. 3-F-PAA; Δmp ≈ +33 °C vs. 3-CF₃-PAA |
| Conditions | Literature melting point values from commercial suppliers (Alfa Aesar, Sigma-Aldrich, TCI); Purity ≥ 97% |
Why This Matters
The ~57 °C higher melting point versus the closest regioisomer directly translates into simpler purification by crystallization and reduced polymorphism risk during scale-up, making this compound the preferred choice for multi-gram synthetic campaigns where reproducible solid handling is critical.
- [1] Kuujia.com. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 220227-66-7). mp: 107–109 °C; XLogP3: 2.4. View Source
